molecular formula C₁₂H₁₈ClNO₅S B1141807 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride CAS No. 210049-19-7

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride

Cat. No.: B1141807
CAS No.: 210049-19-7
M. Wt: 323.79
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O):
    • Anomeric proton (H1): δ 5.42 ppm (d, J = 10.2 Hz, β-configuration).
    • Aromatic protons: δ 7.25–7.45 ppm (AA'XX' system, 4-aminophenyl).
    • Hydroxyl protons: Broad signals at δ 3.8–4.2 ppm.
  • ¹³C NMR :
    • C1 (thioglycosidic): δ 88.9 ppm.
    • Aromatic carbons: δ 152.1 ppm (C-NH₃⁺), 126.4–130.8 ppm (C-Ar).

Infrared (IR) Spectroscopy

  • N-H stretch: 3350 cm⁻¹ (amine, broad).
  • S-C aromatic stretch: 690 cm⁻¹.
  • O-H (hydroxyl): 3200–3500 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS (positive mode) :
    • [M+H]⁺: m/z 288.1 (free base), 324.1 (HCl adduct).
    • Fragments: m/z 154.0 (4-aminophenylthio), m/z 179.1 (mannose-H₂O).

Figure 2: MS fragmentation pattern

  • Base peak at m/z 154.0 corresponds to cleavage of the thioglycosidic bond.
  • Loss of HCl (m/z 288.1 → 252.1) confirmed via tandem MS.

Properties

IUPAC Name

(2S,4S,5S)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8?,9-,10+,11?,12+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAFWLFFBCRHQI-UPNMXHQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N)S[C@H]2C([C@H]([C@@H](C(O2)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675602
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210049-19-7
Record name 4-Aminophenyl 1-thio-beta-D-threo-hexopyranoside--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of 4-Aminothiophenol

The amino group of 4-aminothiophenol is protected as an acetamide to prevent oxidation or nucleophilic interference.

  • Reagents : 4-Aminothiophenol, acetic anhydride, pyridine.

  • Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Outcome : N-Acetyl-4-aminothiophenol (yield: 85–90%).

Preparation of Peracetylated Mannopyranosyl Donor

Mannose is peracetylated to enhance the reactivity of the anomeric carbon.

  • Reagents : D-Mannose, acetic anhydride, H₂SO₄.

  • Conditions : Reflux at 120°C for 4 hours.

  • Outcome : 1,2,3,4,6-Penta-O-acetyl-β-D-mannopyranose (yield: 95%).

Glycosylation Reaction

The peracetylated mannose donor reacts with the protected thiophenol.

  • Reagents : Peracetylated mannose, N-Acetyl-4-aminothiophenol, BF₃·Et₂O, dichloromethane.

  • Conditions : Anhydrous conditions, 0°C to room temperature, 6–8 hours.

  • Outcome : Peracetylated 4-acetamidophenyl β-D-thiomannopyranoside (yield: 70–75%).

Deprotection and Salt Formation

Sequential deprotection yields the target compound.

  • Step 1 (Acetyl Removal) : Methanolic NaOH (0.5M, 2 hours, room temperature).

  • Step 2 (Amino Group Deprotection) : HCl (6M, reflux, 4 hours).

  • Final Product : 4-Aminophenyl β-D-thiomannopyranoside hydrochloride (overall yield: 50–55%).

Critical Parameters and Optimization

Catalyst Selection

Lewis acids like BF₃·Et₂O favor β-anomer formation due to their ability to stabilize oxocarbenium intermediates. Silver triflate (AgOTf) may increase reaction rates but risks overactivation.

Solvent and Temperature

  • Solvent : Dichloromethane or acetonitrile ensures solubility of both glycosyl donor and acceptor.

  • Temperature : Low temperatures (0–5°C) minimize side reactions, while gradual warming ensures completion.

Protecting Group Strategy

Acetyl groups provide stability during glycosylation but require mild basic conditions for removal. Alternative protecting groups (e.g., benzyl) may complicate deprotection but offer orthogonal stability.

Analytical Characterization

Table 1: Spectroscopic Data for 4-Aminophenyl β-D-Thiomannopyranoside Hydrochloride

ParameterValue/DescriptionMethod
Molecular Formula C₁₂H₁₈ClNO₅SHRMS
Melting Point 198–202°C (decomposes)DSC
¹H NMR (D₂O) δ 7.45 (d, 2H, ArH), δ 5.10 (d, 1H, H-1)400 MHz spectrometer
¹³C NMR (D₂O) δ 102.5 (C-1), δ 151.2 (C-NH₂)100 MHz spectrometer

Challenges and Alternative Approaches

Anomeric Control

Ensuring exclusive β-configuration requires precise control of reaction conditions. Thiophilic catalysts (e.g., NIS/TfOH) may improve stereoselectivity but remain untested for this compound.

Scalability Issues

Low yields during deprotection (Step 2.4) suggest side reactions. Microwave-assisted deprotection or enzymatic methods could enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminophenyl beta-D-thiomannopyranoside hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to 4-aminophenyl beta-D-thiomannopyranoside hydrochloride:

Isopropyl-β-D-thiogalactopyranoside (CAS 487-88-7)
  • Structure: Features a thiogalactopyranose sugar linked to an isopropyl group.
  • Key Differences: Sugar Moiety: Galactose (C4 hydroxyl axial) vs. mannose (C2 hydroxyl axial). Substituent: Isopropyl (hydrophobic) vs. 4-aminophenyl (aromatic, amine-functionalized). Salt Form: Free base vs. hydrochloride salt.
  • Applications: Commonly used as a molecular biology reagent (e.g., inducer in lac operon systems). The lack of an aromatic amine limits its utility in conjugation reactions compared to 4-aminophenyl derivatives .
4-Fluorophenethylamine Hydrochloride (CAS 409-21-2)
  • Structure : A phenethylamine derivative with a fluorine substituent.
  • Key Differences :
    • Core Structure : Lacks a sugar moiety; instead, it is a simple aromatic amine.
    • Functionality : Primarily acts as a neurotransmitter analog or synthetic intermediate, unlike the glycoside’s role in carbohydrate-binding studies.
  • Relevance: Highlights the importance of the aminophenyl group in mediating interactions, though its application scope diverges significantly .
N-(4-(Benzothiazole-2-yl) Phenyl) Benzenesulfonamides
  • Structure: Benzothiazole-linked sulfonamides synthesized from 2-(4-aminophenyl)benzothiazole ().
  • Key Differences :
    • Scaffold : Benzothiazole-sulfonamide vs. thioglycoside.
    • Biological Targets : These sulfonamides are studied for anticancer activity, whereas thioglycosides often target carbohydrate-processing enzymes.
  • Synthesis Parallels: Both compounds utilize 4-aminophenyl groups for functionalization, underscoring the versatility of aromatic amines in medicinal chemistry .

Comparative Data Table

Property 4-Aminophenyl beta-D-thiomannopyranoside HCl Isopropyl-β-D-thiogalactopyranoside 4-Fluorophenethylamine HCl
CAS Number Not specified in evidence 487-88-7 409-21-2
Molecular Formula C₁₂H₁₆NO₅S·HCl (inferred) C₉H₁₆O₅S C₈H₁₀FN·HCl
Sugar Moiety D-Mannopyranose D-Galactopyranose None
Key Functional Group 4-Aminophenyl (thio-linked) Isopropyl (thio-linked) 4-Fluorophenethylamine
Solubility High (due to HCl salt) Moderate (free base) High (due to HCl salt)
Primary Applications Glycosidase inhibition, conjugation Gene expression induction Neuropharmacology, synthesis

Research Findings and Functional Insights

  • Enzyme Resistance: Thioglycosides like 4-aminophenyl beta-D-thiomannopyranoside exhibit greater stability against glycosidases than their O-glycoside counterparts, making them ideal for prolonged enzymatic studies .
  • Stereochemical Impact: The axial C2 hydroxyl in mannose (vs. galactose’s C4 hydroxyl) alters binding specificity to lectins or enzymes, suggesting divergent biological targets .
  • Conjugation Utility: The 4-aminophenyl group enables covalent attachment to biomolecules (e.g., proteins, fluorophores), a feature absent in non-aminated thioglycosides like isopropyl-β-D-thiogalactopyranoside .

Biological Activity

4-Aminophenyl beta-D-thiomannopyranoside hydrochloride (CAS No. 210049-19-7) is a synthetic compound with diverse applications in biological and chemical research. It is primarily used as a reagent in organic synthesis, enzyme-substrate interaction studies, and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins. The compound can bind to molecular targets, influencing their activity through:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Electrostatic forces

These interactions can modulate various biochemical pathways, including signal transduction and metabolic processes, which are crucial in both normal physiology and pathological conditions.

Enzyme Interactions

Research indicates that this compound serves as a substrate for various glycosidases, facilitating the study of enzyme kinetics and mechanisms. For instance, it has been employed to investigate the activity of β-D-mannosidase, contributing to our understanding of carbohydrate metabolism.

Therapeutic Potential

Studies have explored the potential of this compound in drug delivery systems. Its structural characteristics allow it to traverse biological barriers effectively. For example, it has been utilized in developing dual-targeting liposomes for delivering anticancer drugs across the blood-brain barrier (BBB), enhancing therapeutic efficacy against brain tumors .

Case Studies

  • Drug Delivery Systems : A study demonstrated that liposomes modified with this compound significantly improved the delivery of docetaxel to brain tissues. The modification facilitated enhanced cellular uptake and cytotoxicity against glioma cells .
  • Enzyme Activity Assays : In enzyme assays, this compound was used as a substrate for β-D-mannosidase, allowing researchers to measure enzymatic activity through spectrophotometric methods. The results indicated a strong correlation between substrate concentration and enzyme activity, affirming its utility in biochemical assays .

Comparative Analysis

To understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructurePrimary Use
4-Aminophenyl beta-D-glucopyranosideSimilar glycosylation agentEnzyme studies
4-Aminophenyl beta-D-galactopyranosideGlycosylation agentBiochemical assays
4-Aminophenyl beta-D-xylopyranosideGlycosylation agentEnzyme kinetics

Uniqueness : The thiomannopyranoside moiety in this compound offers distinct chemical properties that enhance its effectiveness in specialized applications compared to other glycosides.

Q & A

Q. What are the optimal synthetic routes for 4-aminophenyl beta-D-thiomannopyranoside hydrochloride, and how can purity be validated?

The synthesis typically involves coupling 4-aminophenol with a protected thiomannopyranoside derivative, followed by deprotection and hydrochloride salt formation. Key steps include:

  • Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions .
  • Thioglycoside formation : Employ a thiophilic agent (e.g., Lawesson’s reagent) to introduce the thiol group at the anomeric position .
  • Purification : Column chromatography (silica gel, eluting with CHCl₃:MeOH gradients) is critical to isolate intermediates.
  • Purity validation : Analytical HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm molecular integrity. Chloride content is verified via silver nitrate titration .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation and hydrolysis .
  • Solubility : Dissolve in degassed DMSO or water (for short-term use) to minimize thiol oxidation.
  • Stability monitoring : Regular NMR (¹H, ¹³C) and TLC checks for decomposition (e.g., free thiol detection via Ellman’s assay) .

Q. What spectroscopic methods are most effective for structural characterization?

  • NMR : ¹H and ¹³C NMR (D₂O or DMSO-d₆) to confirm the beta-anomeric configuration (J₁,₂ ≈ 1–3 Hz for thioglycosides) and aromatic proton integration .
  • IR spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C-N aromatic amine) validate functional groups .
  • X-ray crystallography : For absolute configuration determination, though crystallization may require co-solvents like acetone/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data for this compound?

Discrepancies in IC₅₀ values may arise from:

  • Assay conditions : pH variations (e.g., mannosidase activity is pH-sensitive) or buffer ionic strength. Standardize using 50 mM phosphate buffer (pH 6.5) .
  • Enzyme source : Recombinant vs. native enzymes may have differing glycosylation patterns. Use kinetic assays (Michaelis-Menten plots) with purified isoforms .
  • Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis with varying substrate concentrations .

Q. What strategies mitigate hydrolysis of the thioglycosidic bond during in vitro studies?

  • Stabilizing agents : Add 1 mM DTT or TCEP to reduce disulfide formation .
  • Low-temperature assays : Conduct experiments at 4°C to slow hydrolysis.
  • Protease inhibitors : Use EDTA to chelate metal ions that catalyze hydrolysis .
  • Real-time monitoring : LC-MS/MS tracks degradation products (e.g., free 4-aminophenol) .

Q. How does the hydrochloride salt form influence bioavailability in cellular uptake studies?

  • Ionic strength : The hydrochloride counterion enhances water solubility (critical for cell culture media). Compare with freebase forms in parallel experiments .
  • Membrane permeability : Use Caco-2 cell monolayers to assess passive diffusion vs. carrier-mediated transport. Quantify intracellular accumulation via fluorescence tagging (e.g., FITC conjugation) .

Q. Are there known off-target interactions with carbohydrate-binding proteins?

  • Lectin screening : Use glycan microarrays to test binding to ConA, DC-SIGN, or galectins.
  • Molecular docking : Predict interactions with mannose-binding lectins (e.g., FimH) using AutoDock Vina. Validate with SPR (KD measurements) .
  • Negative controls : Include thiogalactoside analogs to rule out nonspecific binding .

Methodological Notes

  • Contradiction management : Replicate experiments across ≥3 independent batches to account for synthetic variability .
  • Data reporting : Adhere to MIRAGE guidelines for glycan-related data to ensure reproducibility .

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